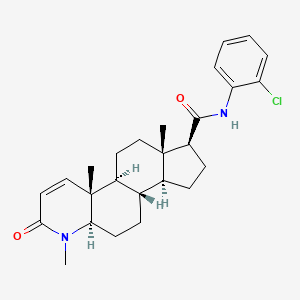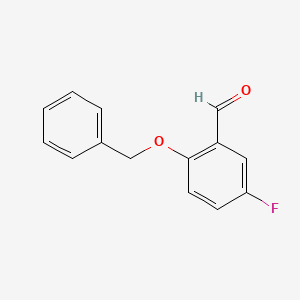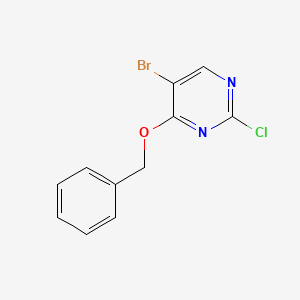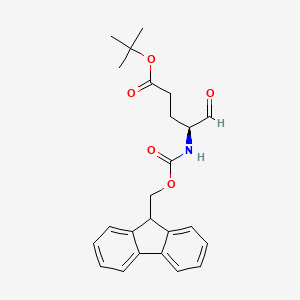
Cl-4AS-1
Descripción general
Descripción
Mecanismo De Acción
Cl-4AS-1 ejerce sus efectos uniéndose a los receptores de andrógenos e inhibiendo la 5α-reductasa. Esta doble acción da como resultado la modulación de la actividad androgénica y la reducción de los niveles de dihidrotestosterona. Los objetivos moleculares incluyen el receptor de andrógenos y las enzimas 5α-reductasa, y las vías involucradas están relacionadas con la señalización y el metabolismo de los andrógenos .
Métodos De Preparación
Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores más grandes y optimizando las condiciones para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Cl-4AS-1 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar diferentes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo 2-clorofenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cl-4AS-1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química de los esteroides y los efectos de las modificaciones estructurales en la actividad biológica.
Biología: this compound se utiliza para investigar el papel de los receptores de andrógenos en varios procesos biológicos.
Medicina: El compuesto se estudia por sus posibles aplicaciones terapéuticas en afecciones como la deficiencia de andrógenos y el cáncer de próstata.
Industria: This compound se utiliza en el desarrollo de nuevos medicamentos y como estándar de referencia en el control de calidad
Comparación Con Compuestos Similares
Cl-4AS-1 es estructuralmente similar a otros 4-azasteroides, como TFM-4AS-1. this compound es un agonista completo del receptor de andrógenos, mientras que TFM-4AS-1 actúa como un modulador selectivo del receptor de andrógenos con actividades reducidas en los tejidos reproductivos y las glándulas sebáceas . Esto hace que this compound sea único en su capacidad de activar completamente los receptores de andrógenos al tiempo que inhibe la 5α-reductasa .
Compuestos Similares
TFM-4AS-1: Un modulador selectivo del receptor de andrógenos con actividad agonista parcial.
FTBU-1: Otro modulador selectivo del receptor de andrógenos con actividad agonista parcial y antagonismo de la interacción N-terminal/C-terminal dentro del receptor de andrógenos
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044196 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188589-66-4 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-4AS-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?
A2: Research indicates that this compound exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, this compound demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with this compound blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []
Q2: How does the gene expression profile of this compound compare to that of dihydrotestosterone (DHT)?
A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for this compound and DHT. [] While this compound exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, this compound acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of this compound to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.
Q3: How does this compound affect energy homeostasis and feeding behavior?
A4: Research suggests that this compound may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to this compound rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of this compound in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)


